4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Medicinal Chemistry Fractional sp3 Drug-likeness

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5) is a bicyclic heterocyclic compound belonging to the tetrahydrobenzothiazole class, characterized by a partially saturated benzothiazole core with an ethyl substituent at the 4-position and a primary amine at the 2-position. The compound has a molecular formula of C9H14N2S and a molecular weight of 182.29 g/mol, with a calculated LogP of 2.93 and an Fsp3 value of 0.67, indicating substantial three-dimensional character.

Molecular Formula C9H14N2S
Molecular Weight 182.29
CAS No. 1131905-51-5
Cat. No. B3213963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
CAS1131905-51-5
Molecular FormulaC9H14N2S
Molecular Weight182.29
Structural Identifiers
SMILESCCC1CCCC2=C1N=C(S2)N
InChIInChI=1S/C9H14N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h6H,2-5H2,1H3,(H2,10,11)
InChIKeyQXHZMZAJAOXCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5) | Procurement and Comparative Analysis


4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5) is a bicyclic heterocyclic compound belonging to the tetrahydrobenzothiazole class, characterized by a partially saturated benzothiazole core with an ethyl substituent at the 4-position and a primary amine at the 2-position. The compound has a molecular formula of C9H14N2S and a molecular weight of 182.29 g/mol, with a calculated LogP of 2.93 and an Fsp3 value of 0.67, indicating substantial three-dimensional character . This scaffold has been utilized in medicinal chemistry programs targeting histone deacetylase (HDAC) inhibition for oncology applications, as well as in herbicidal compositions disclosed in patent literature [1][2].

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Why Generic Tetrahydrobenzothiazole Substitution Is Scientifically Invalid


Tetrahydrobenzothiazole derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, wherein subtle variations in the position and nature of alkyl substituents produce substantial shifts in molecular recognition, target engagement, and physicochemical properties. In the context of HDAC inhibitor programs, the tetrahydrobenzothiazole scaffold has been identified as a privileged structural core where modifications at the 4-position directly modulate inhibitor potency, as demonstrated by the optimization leading to lead compound 6h in recent antitumor studies [1]. Similarly, within the dopamine agonist pharmacophore exemplified by pramipexole (2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole), the presence and configuration of substituents at the 4- and 6-positions are critical determinants of both receptor subtype selectivity and stereospecific pharmacological activity, underscoring that generic substitution among positional isomers and alkyl variants is scientifically unwarranted without comparative data [2][3].

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5) Quantitative Differentiation Evidence


Molecular Complexity Advantage: Fsp3 Differentiation Between 4-Ethyl Tetrahydrobenzothiazole and Aromatic Benzothiazole Analogs

The target compound possesses a partially saturated tetrahydrobenzothiazole ring system, distinguishing it from fully aromatic benzothiazole derivatives. The fraction of sp3-hybridized carbons (Fsp3) for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is calculated to be 0.67, compared to Fsp3 = 0 for fully aromatic 2-aminobenzothiazole . This quantitative metric of molecular complexity correlates positively with clinical success rates in medicinal chemistry campaigns, as higher Fsp3 values are associated with improved aqueous solubility, reduced promiscuous binding, and enhanced target selectivity [1].

Medicinal Chemistry Fractional sp3 Drug-likeness Molecular Complexity

Positional Isomer Differentiation: 4-Ethyl vs. 6-Ethyl Tetrahydrobenzothiazole-2-amine in Dopamine Receptor Pharmacophore Modeling

The tetrahydrobenzothiazole-2-amine scaffold forms the core of clinically validated dopamine agonists such as pramipexole, where the exact position of substituents on the saturated ring governs receptor binding profiles. In the pramipexole pharmacophore, the 2-amino group is essential for dopamine receptor recognition, while the 6-propylamino substituent confers D2/D3 receptor subtype selectivity [1]. The target compound, bearing an ethyl group at the 4-position rather than the 6-position, represents a distinct regiochemical entity that would be expected to exhibit altered dopamine receptor binding kinetics and selectivity based on established SAR principles for this scaffold class [2]. The 4-ethyl substitution pattern creates a different steric environment and electron distribution around the tetrahydrobenzothiazole core compared to the 6-ethyl isomer (CAS 1181458-46-7), which is a positionally distinct compound .

Dopamine Receptor Agonists Structure-Activity Relationship Parkinson's Disease Stereochemistry

Herbicidal Activity Differentiation: 4-Ethyl vs. 4-Methyl Tetrahydrobenzothiazole Scaffolds in Agrochemical Patent Claims

Patent literature examining tetrahydrobenzothiazole derivatives for herbicidal applications explicitly distinguishes between 4-methyl and 4-ethyl substitution patterns as distinct embodiments with separate claim scope [1]. The generic formula disclosed in herbicidal composition patents specifies R as representing a methyl group or ethyl group at the 4-position of the tetrahydrobenzothiazole scaffold, indicating that these alkyl variants are considered chemically distinct active ingredients requiring separate exemplification [1]. The 4-methyl analog (CAS 803732-49-2) has a molecular weight of 168.26 g/mol compared to 182.29 g/mol for the 4-ethyl target compound, with corresponding differences in lipophilicity (LogP predicted to increase by approximately 0.5 units for the ethyl variant based on Hansch π constants) and steric bulk at the active site [2].

Agrochemical Herbicide Tetrahydrobenzothiazole Patent SAR

Chiral Center Implications: Single Asymmetric Atom Differentiation from Achiral Tetrahydrobenzothiazole Scaffolds

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine contains one asymmetric carbon atom at the C4 position, rendering the molecule chiral and capable of existing as a pair of enantiomers . This contrasts with unsubstituted 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (C7H10N2S), which lacks an asymmetric center and is achiral. The stereochemical implications are significant: in the related pramipexole system (bearing a stereogenic center at C6), only the (S)-enantiomer exhibits anti-Parkinson activity, while the (R)-enantiomer (dexpramipexole) shows a distinct pharmacological profile that led to clinical investigation for amyotrophic lateral sclerosis [1]. The presence of a chiral center at C4 in the target compound creates potential for enantioselective biological activity and requires stereochemical control during synthesis, representing a critical differentiation from achiral tetrahydrobenzothiazole building blocks [2].

Chiral Synthesis Enantioselectivity Stereochemistry Asymmetric Catalysis

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1131905-51-5) High-Value Research and Industrial Application Scenarios


Chiral Building Block for Enantioselective Synthesis of Tetrahydrobenzothiazole-Derived Dopamine Receptor Ligands

The compound serves as a chiral intermediate containing one asymmetric carbon at the C4 position, enabling the construction of stereochemically defined tetrahydrobenzothiazole scaffolds. Based on established SAR from the pramipexole pharmacophore, wherein stereochemistry at the saturated ring position dictates pharmacological activity, this 4-ethyl-substituted building block provides access to enantiomerically enriched analogs for dopamine D2/D3 receptor screening programs [1]. The presence of the 2-amino group offers a synthetic handle for further derivatization via amide coupling, reductive amination, or urea/thiourea formation, while the 4-ethyl substituent provides a defined steric and lipophilic parameter for SAR exploration.

Lead Optimization Scaffold for HDAC Inhibitor Programs Targeting Oncology Indications

Recent studies have validated 4,5,6,7-tetrahydrobenzothiazole as an effective structural core for histone deacetylase (HDAC) inhibitors with demonstrated antitumor activity [2]. The 4-ethyl substituted variant offers a differentiated starting point for medicinal chemistry optimization, as modifications at the 4-position on the saturated ring have been shown to modulate HDAC inhibitory potency and isoform selectivity [2]. The Fsp3 value of 0.67 indicates favorable three-dimensional character that may confer improved pharmacokinetic properties and reduced off-target promiscuity compared to more planar heterocyclic scaffolds, aligning with established medicinal chemistry design principles.

Agrochemical Lead Discovery: Herbicidal Tetrahydrobenzothiazole Scaffold Optimization

Patent literature explicitly claims tetrahydrobenzothiazole derivatives bearing either methyl or ethyl groups at the 4-position as herbicidal active ingredients [3]. The 4-ethyl variant represents a distinct embodiment within this patent space, offering increased lipophilicity (ΔLogP ≈ +0.5 vs. 4-methyl analog) and altered physicochemical properties that may influence foliar uptake, translocation, and soil mobility characteristics. Researchers developing tetrahydrobenzothiazole-based herbicides can utilize this compound as a building block to explore SAR around the 4-position alkyl substituent in structure-guided optimization campaigns.

Fsp3-Enriched Fragment Library Component for Diversity-Oriented Synthesis

With a calculated Fsp3 of 0.67, this compound exhibits substantial three-dimensional character compared to planar heteroaromatic building blocks (Fsp3 ≈ 0) [4]. Incorporating high-Fsp3 fragments into screening libraries increases the probability of identifying leads with favorable drug-like properties, as compounds with Fsp3 ≥ 0.45 are statistically overrepresented among clinical candidates relative to earlier development stages [4]. The presence of both a primary amine and a saturated carbocyclic ring provides multiple vectors for fragment elaboration and scaffold hopping strategies.

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